

Pharmacological Profile of Taltrimate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Taltrimate**

Cat. No.: **B1211356**

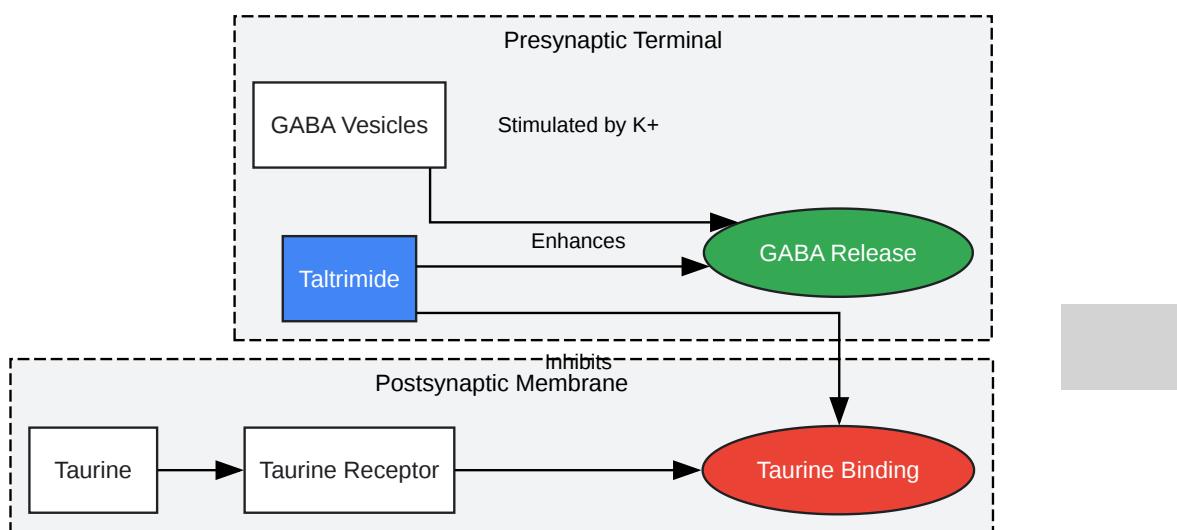
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on **Taltrimate**. Comprehensive pharmacological data, including detailed quantitative metrics and full experimental protocols, is limited in the public domain. The information presented herein is intended for research and informational purposes only.

Introduction

Taltrimate (also known as MY-117) is a lipophilic derivative of the endogenous amino acid taurine. It was investigated as a potential anticonvulsant agent. This technical guide provides a summary of its known pharmacological properties based on available preclinical and clinical data.


Mechanism of Action

Taltrimate's primary mechanism of action is believed to be the modulation of taurine and GABA (gamma-aminobutyric acid) neurotransmitter systems. Preclinical studies have indicated that **Taltrimate** and its main metabolite, phthalimidoethanesulphonamide, exert their effects through two main pathways[1]:

- Inhibition of Taurine Binding: **Taltrimate** strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain[1].

- Enhancement of GABA Release: It has been shown to significantly enhance the potassium-stimulated release of GABA from cerebral cortex slices[1].

The effect of **Taltrimate** on GABA binding is reported to be less pronounced than its effect on taurine binding[1]. The uptake of taurine and GABA does not appear to be significantly affected[1]. These actions on taurine binding and GABA release are thought to be central to its anticonvulsant properties observed in animal models.

[Click to download full resolution via product page](#)

Proposed Mechanism of Action of **Taltrimate**.

Pharmacological Data

Detailed quantitative data such as binding affinities (Ki), IC50 values, and dose-response curves for **Taltrimate** are not extensively available in the public literature. The following tables summarize the qualitative findings from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Effects of Taltrimate

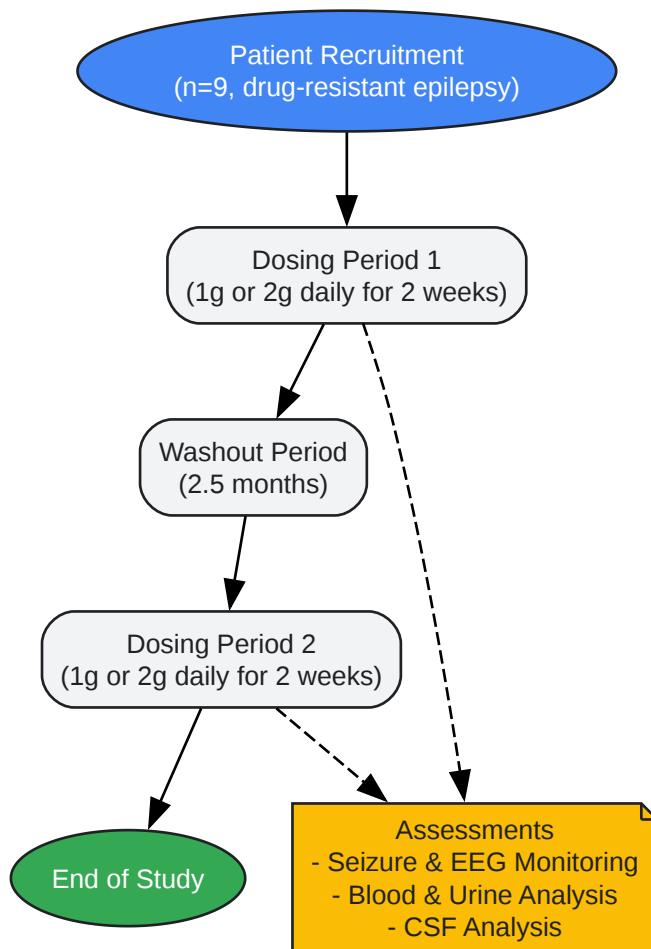
Parameter	Observation	Species	Reference
Taurine Binding	Strong inhibition of sodium-independent binding to synaptic membranes.	Mouse	
GABA Binding	Less pronounced effect compared to taurine binding.	Mouse	
GABA Release	Significant enhancement of potassium-stimulated release from cerebral cortex slices.	Mouse	
Taurine Release	Inhibition of potassium-stimulated release from cerebral cortex slices.	Mouse	
GABA/Taurine Uptake	Not markedly affected.	Mouse	
Anticonvulsant Activity	Definitive anticonvulsive effects demonstrated.	Animal Models	

Table 2: Summary of Phase I Clinical Trial Findings

Parameter	Observation	Patient Population	Reference
Clinical Efficacy	No significant clinical or neurophysiological anticonvulsant effects observed.	9 drug-resistant epileptic patients	
Biochemical Changes (CSF)	Increase in homovanillic acid (HVA) and cyclic nucleotides.	9 drug-resistant epileptic patients	
Drug Interactions	Changes in the concentrations of co-administered antiepileptic drugs.	9 drug-resistant epileptic patients	
Amino Acid Levels	Changes in plasma and urine amino acid concentrations.	9 drug-resistant epileptic patients	
Metabolite Correlation	Cerebrospinal fluid HVA concentrations correlated with the main active metabolite of Taltrimate.	9 drug-resistant epileptic patients	

Experimental Protocols

Detailed experimental protocols for the key studies on **Taltrimate** are not fully available in the public domain. The following provides a high-level overview of the methodologies based on the available abstracts.


Preclinical In Vitro Studies (Kontro & Oja, 1987)

- Objective: To investigate the effects of **Taltrimate** and its metabolites on the release, uptake, and binding of GABA and taurine in the mouse cerebrum.
- Methods:

- Release Assay: Slices of cerebral cortex were used to measure potassium-stimulated release of taurine and GABA in the presence of **Taltrimide** and its dealkylated metabolite.
- Uptake Assay: The effect on the uptake of taurine and GABA was assessed.
- Binding Assay: Sodium-independent binding of taurine and GABA to synaptic membranes was measured in the presence of **Taltrimide** and its metabolite.
- Note: Specific concentrations, incubation times, and analytical methods are not detailed in the available literature.

Phase I Clinical Trials (Airaksinen et al., 1987)

- Objective: To evaluate the biochemical and clinical effects of **Taltrimide** in drug-resistant epileptic patients.
- Study Design: Two Phase I clinical trials.
- Participants: 9 drug-resistant epileptic patients.
- Dosing Regimen: Daily doses of 1 g and 2 g for 2 weeks, with an interval of 2.5 months between the two dosing periods.
- Assessments:
 - Seizure frequency and EEG recordings.
 - Routine laboratory safety studies.
 - Plasma concentrations of antiepileptic drugs.
 - Plasma and urine concentrations of amino acids.
 - Cerebrospinal fluid (CSF) analysis for amino acids, homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.

[Click to download full resolution via product page](#)

Workflow of the Phase I Clinical Trials for **Taltrimide**.

Conclusion

Taltrimide is a taurine derivative with a preclinical profile suggesting potential as an anticonvulsant through modulation of taurine and GABA neurotransmission. However, Phase I clinical trials did not demonstrate significant anticonvulsant efficacy in a small group of drug-resistant epileptic patients, although biochemical changes in the cerebrospinal fluid were observed. The publicly available data on **Taltrimide** is limited, and further research would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of Taltrimate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211356#pharmacological-profile-of-taltrimate\]](https://www.benchchem.com/product/b1211356#pharmacological-profile-of-taltrimate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com